

full name of ODQ chemical compound

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Compound of Interest

Compound Name: ODQ

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An In-depth Technical Guide to 1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one (**ODQ**)

For Researchers, Scientists, and Drug Development Professionals

Abstract

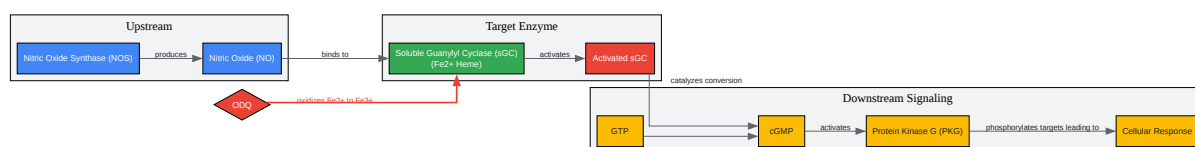
1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one, commonly known as **ODQ**, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO). [1][2][4][5] Its ability to block the NO/sGC/cGMP signaling pathway has made it an invaluable tool in elucidating the physiological and pathophysiological roles of this cascade. This document provides a comprehensive overview of **ODQ**, including its mechanism of action, key quantitative data, a detailed experimental protocol for its use, and a visualization of its place in the relevant signaling pathway.

Mechanism of Action

ODQ exerts its inhibitory effect on soluble guanylyl cyclase through the oxidation of the enzyme's prosthetic heme group.[6] The iron atom within the heme of sGC is typically in the ferrous (Fe²⁺) state, which is essential for the binding of nitric oxide. Upon binding, NO activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). **ODQ** irreversibly oxidizes this heme iron to the ferric (Fe³⁺) state.[1][6] This oxidation prevents NO from binding to and activating sGC, thereby inhibiting the production of cGMP.[1][6] While the inhibition is considered irreversible for the purified enzyme, in cellular environments, the inhibition by **ODQ** can be reversed over time.[1]

Signaling Pathway

The canonical pathway involving **ODQ** is the nitric oxide signaling cascade. Under normal physiological conditions, nitric oxide produced by nitric oxide synthase (NOS) diffuses into target cells and binds to the heme moiety of soluble guanylyl cyclase. This binding activates sGC, which in turn catalyzes the formation of cGMP from GTP. cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG) to elicit a variety of cellular responses, including smooth muscle relaxation, neurotransmission, and platelet inhibition. **ODQ** acts as a direct inhibitor of sGC, effectively blocking all downstream effects of NO-mediated sGC activation.



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Caption: The NO/sGC/cGMP signaling pathway and the inhibitory action of **ODQ**.

Quantitative Data

The following table summarizes key quantitative parameters for **ODQ** based on published literature. These values can vary depending on the specific experimental conditions, cell type, and tissue used.

Parameter	Value	Species/System	Reference
IC ₅₀	10-60 nM	Human Platelets	[4]
IC ₅₀	<10 nM	Rat Vascular Smooth Muscle	[4]
IC ₅₀	~100 nM	Rat Cerebellar Cells	[1]
IC ₅₀	~20 nM	Nitric Oxide sensitive Guanylyl Cyclase	[7]
Second-order rate constant of sGC heme oxidation	8.5 x 10 ³ M ⁻¹ s ⁻¹	Purified sGC	[8]

Experimental Protocols

Inhibition of sGC in Cultured Cells

This protocol provides a general framework for assessing the inhibitory effect of **ODQ** on NO-induced cGMP production in a cell-based assay.

Materials:

- Cultured cells known to express soluble guanylyl cyclase
- Cell culture medium
- Phosphate-buffered saline (PBS)
- **ODQ** (1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one)
- A nitric oxide donor (e.g., S-nitroso-N-acetyl-penicillamine (SNAP) or diethylamine NONOate (DEA/NO))
- Cell lysis buffer
- cGMP immunoassay kit

Procedure:

- Cell Seeding: Plate cells in appropriate multi-well plates and grow to the desired confluency.
- Preparation of Reagents:
 - Prepare a stock solution of **ODQ** in a suitable solvent such as DMSO.
 - Prepare a stock solution of the chosen NO donor.
- Pre-incubation with **ODQ**:
 - Wash the cells with PBS or serum-free medium.
 - Add medium containing the desired concentration of **ODQ** (a typical starting concentration range is 1-10 μ M) or vehicle control (e.g., DMSO) to the respective wells.
 - Incubate the cells for a sufficient period to allow for **ODQ** to exert its inhibitory effect (e.g., 10-30 minutes at 37°C).^{[1][4]}
- Stimulation with NO Donor:
 - Following the pre-incubation period, add the NO donor to the wells to stimulate cGMP production. The final concentration of the NO donor should be determined based on previous optimization experiments.
 - Incubate for a short period (e.g., 2-10 minutes at 37°C).
- Cell Lysis and cGMP Measurement:
 - Terminate the reaction by removing the medium and adding cell lysis buffer.
 - Collect the cell lysates.
 - Measure the cGMP concentration in the lysates using a commercially available cGMP immunoassay kit, following the manufacturer's instructions.
- Data Analysis:

- Normalize cGMP concentrations to protein content for each sample.
- Compare the cGMP levels in cells treated with the NO donor alone to those pre-treated with **ODQ** to determine the extent of inhibition.

Concluding Remarks

ODQ remains a cornerstone pharmacological tool for the investigation of the nitric oxide signaling pathway. Its high potency and selectivity for soluble guanylyl cyclase allow for the precise dissection of cGMP-dependent and -independent effects of nitric oxide in a multitude of biological systems. Researchers and drug development professionals can leverage the information provided in this guide to design and execute robust experiments aimed at understanding and modulating this critical signaling cascade.

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